molecular formula C15H18N6O4 B2583968 4-ethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034549-07-8

4-ethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2583968
CAS No.: 2034549-07-8
M. Wt: 346.347
InChI Key: CYOHYUXFMRXMOF-UHFFFAOYSA-N
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Description

4-ethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic compound with significant interest in various scientific fields. Its structure includes multiple functional groups, which confer unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Synthesis often begins with commercially available or easily synthesized precursors such as 4-ethylpiperazine and 1-methyl-1H-pyrrole.

  • Reaction Steps: : The synthesis involves multiple steps including:

    • Oxadiazole Formation: : Involves the reaction between nitriles and hydrazides under acidic conditions to form the oxadiazole ring.

    • Amide Bond Formation: : Achieved through condensation reactions involving carboxylic acids and amines.

  • Conditions: : Typical conditions include moderate temperatures (50-100°C) and the use of organic solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the synthesis would be optimized for yield and purity, often involving:

  • Continuous Flow Chemistry: : Enhances reaction efficiency and scalability.

  • Catalysis: : Use of catalysts to increase reaction rates and selectivity.

  • Purification: : Multi-step purification processes including crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions including:

  • Oxidation: : Oxidizing agents like potassium permanganate can modify the pyrrole ring.

  • Reduction: : Reduction can be achieved with reagents such as sodium borohydride.

  • Substitution: : Nucleophilic substitution can occur at specific sites, particularly the amide and oxadiazole groups.

Common Reagents and Conditions

  • Oxidation: : Typically conducted under acidic conditions with strong oxidants.

  • Reduction: : Often carried out in alcohol or ether solvents at low temperatures.

  • Substitution: : Requires suitable leaving groups and nucleophiles under varied conditions (basic or acidic).

Major Products Formed

  • Oxidation Products: : Include modified aromatic systems with additional oxygen functionalities.

  • Reduction Products: : Result in reduced versions of the oxadiazole or amide groups.

  • Substitution Products: : Lead to structurally diverse analogs with potential changes in biological activity.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds:

Biology

  • Biological Probes: : Employed in studying biological pathways due to its ability to interact with specific enzymes or receptors.

Medicine

  • Drug Development: : Explored for its potential as a therapeutic agent targeting various diseases, including cancer and infectious diseases.

Industry

  • Catalysts: : Utilized in chemical reactions as a catalyst or co-catalyst to enhance reaction rates and selectivity.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : It interacts with specific proteins or enzymes, altering their activity.

  • Pathways: : Affects cellular pathways by modulating enzyme activities or receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • **4-ethyl-N-(2-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

  • **4-ethyl-N-((3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Uniqueness

  • Structural Features: : The specific arrangement of functional groups in 4-ethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide confers unique reactivity and interaction profiles.

  • Biological Activity: : Distinct biological effects due to its precise molecular structure, offering potential advantages over similar compounds in therapeutic applications.

Properties

IUPAC Name

4-ethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4/c1-3-20-7-8-21(14(23)13(20)22)15(24)16-9-11-17-12(18-25-11)10-5-4-6-19(10)2/h4-6H,3,7-9H2,1-2H3,(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOHYUXFMRXMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=NC(=NO2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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